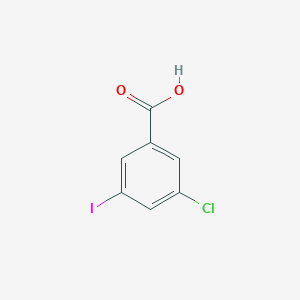

3-Chloro-5-iodobenzoic acid

描述

Overview of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the world of organic chemistry. wikipedia.orgnewworldencyclopedia.org Their structure, featuring a benzene (B151609) ring attached to a carboxyl group, allows for a wide range of chemical modifications, leading to a vast array of compounds with diverse applications. wikipedia.org In organic synthesis, benzoic acid derivatives serve as crucial precursors for the creation of more complex molecules, including dyes, perfumes, and polymers. britannica.comatamanchemicals.com

In the realm of medicinal chemistry, these derivatives are of paramount importance. The manipulation of the benzoic acid scaffold has led to the development of numerous pharmaceutical agents with a wide spectrum of therapeutic activities. ijcrt.org For instance, the well-known analgesic, aspirin, is a derivative of salicylic (B10762653) acid, which is itself a hydroxylated benzoic acid. britannica.com Furthermore, salts of benzoic acid are widely used as preservatives in food and cosmetic products due to their antimicrobial properties. wikipedia.orgijcrt.orgacs.org

Significance of Halogenation in Aromatic Systems for Modulating Reactivity and Biological Activity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful tool in organic chemistry, particularly when applied to aromatic systems like benzoic acid. numberanalytics.commt.com The introduction of halogens can significantly alter the electronic properties of the aromatic ring, thereby influencing the molecule's reactivity and how it interacts with other chemicals. numberanalytics.commdpi.com This modification is crucial for directing subsequent chemical reactions to specific positions on the ring, a key consideration in multi-step organic synthesis. wikipedia.org

From a biological perspective, halogenation can have a profound impact on a compound's activity. The size, electronegativity, and lipophilicity of the halogen atom can influence how a molecule binds to biological targets such as enzymes and receptors. This modulation of biological activity is a key strategy in drug discovery, where the addition of a halogen atom can enhance the potency of a drug candidate or improve its metabolic stability. mt.combyjus.com For example, halogenated compounds are integral to certain antidepressants and antihistamines. numberanalytics.com

Historical Context of Halogenated Benzoic Acid Synthesis and Applications

The history of benzoic acid itself dates back to the 16th century, with its initial isolation from gum benzoin. wikipedia.orgatamanchemicals.com However, the systematic synthesis of halogenated benzoic acids became possible with the advancements in organic chemistry in the mid-19th century. Early industrial preparations of benzoic acid sometimes resulted in chlorinated derivatives as byproducts. wikipedia.orgnewworldencyclopedia.orgchemeurope.com

Over time, more controlled methods for halogenating aromatic compounds were developed, allowing for the specific placement of halogen atoms on the benzoic acid ring. These methods include electrophilic aromatic substitution, where a halogen atom acts as an electrophile and replaces a hydrogen atom on the aromatic ring, often in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com The development of these synthetic routes has been crucial for producing a wide variety of halogenated benzoic acids for research and industrial applications. These compounds have found use as precursors for agrochemicals, pharmaceuticals, and other specialty chemicals. mdpi.comcymitquimica.com

Research Landscape and Future Directions for 3-Chloro-5-iodobenzoic Acid

The unique substitution pattern of this compound, featuring both a chlorine and an iodine atom on the benzene ring, makes it a compound of interest for further investigation. lookchem.com The presence of two different halogens offers distinct reactivity at each site, providing a versatile platform for the synthesis of complex molecules.

Future research on this compound is likely to focus on several key areas. Its potential as a building block in the synthesis of novel pharmaceutical compounds and advanced materials will continue to be explored. The differential reactivity of the C-Cl and C-I bonds could be exploited in selective cross-coupling reactions to build intricate molecular architectures. Further studies may also delve into its potential biological activities, building on the general understanding that halogenated aromatics can interact with biological systems. The continued exploration of such multifaceted compounds is essential for advancing the fields of medicinal chemistry and materials science.

Chemical Properties of this compound

The compound this compound is a solid at room temperature and typically appears as a white to light yellow crystalline powder. fluorochem.co.ukminstargroup.com It is characterized by the presence of a carboxylic acid group, a chlorine atom, and an iodine atom attached to a benzene ring.

| Property | Value |

| Molecular Formula | C7H4ClIO2 |

| Molecular Weight | 282.46 g/mol |

| CAS Number | 289039-25-4 |

| Physical Form | Solid |

Table compiled from data in fluorochem.co.ukmolport.comoakwoodchemical.com

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, typically involving the halogenation of a benzoic acid derivative. One common approach is the diazotization of an amino-substituted benzoic acid followed by a Sandmeyer-type reaction to introduce the chloro or iodo group. For instance, 2-chloro-5-aminobenzoic acid can be a starting material. minstargroup.com Another route involves the direct iodination of 3-chlorobenzoic acid.

A patented method describes the synthesis of a related compound, 2-chloro-5-iodobenzoic acid, starting from 2-chlorobenzoic acid. This process involves reacting 2-chlorobenzoic acid with iodine and ammonium (B1175870) persulfate in acetic acid. chemicalbook.com A similar electrophilic aromatic substitution strategy could be adapted for the synthesis of the 3-chloro-5-iodo isomer.

Applications of this compound

The primary application of this compound in contemporary chemical research is as a versatile building block in organic synthesis. biosynth.com Its unique structure, with two different halogen atoms at meta positions relative to the carboxylic acid, allows for selective chemical transformations. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, such as Suzuki or Sonogashira couplings. This differential reactivity enables chemists to introduce different functional groups at the 5-position before modifying the 3-position, providing a strategic advantage in the synthesis of complex molecules.

This compound serves as an intermediate in the preparation of more elaborate chemical structures, including those with potential applications in medicinal chemistry and materials science. chembk.com For example, it can be used to synthesize derivatives that are investigated for their biological activity. The ability to selectively functionalize the molecule makes it a valuable tool for creating libraries of compounds for screening purposes.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLGQMGSWYRAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654355 | |

| Record name | 3-Chloro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-25-4 | |

| Record name | 3-Chloro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Iodobenzoic Acid

Direct Halogenation Strategies

Direct halogenation involves the introduction of a halogen atom onto a pre-existing substituted benzoic acid molecule. The success of this strategy hinges on the directing effects of the substituents already present on the aromatic ring, which influence the position of the incoming halogen.

Iodination of Chloro-Substituted Benzoic Acid Precursors

A common approach is the electrophilic iodination of 3-chlorobenzoic acid. The chloro and carboxylic acid groups are both deactivating and meta-directing. This electronic guidance favors the introduction of the iodine atom at the C5 position, which is meta to both existing groups, leading to the desired 3-chloro-5-iodobenzoic acid product.

To enhance the regioselectivity and efficiency of the iodination process, specific reagents and catalysts are employed. N-iodosuccinimide (NIS) is a widely used iodinating agent for electrophilic iodinations. organic-chemistry.org The reaction can be effectively catalyzed by strong acids, such as trifluoroacetic acid, which activate the NIS to generate a more potent electrophilic iodine species. organic-chemistry.orgresearchgate.net This method offers mild conditions and can lead to high yields of the target compound. organic-chemistry.org The use of NIS in combination with an acidic catalyst improves both the reaction rate and the regioselectivity of the iodination. researchgate.net

For instance, various electron-rich aromatic compounds have been successfully iodinated with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid, resulting in excellent yields under mild conditions and with short reaction times. organic-chemistry.org The active electrophile in these reactions is believed to be an in situ formed iodine trifluoroacetate. organic-chemistry.org

Table 1: Example Conditions for Direct Iodination

| Starting Material | Reagent | Catalyst | Solvent | Conditions | Product |

| 3-Chlorobenzoic acid | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Acetonitrile | Room Temperature | This compound |

Chlorination of Iodo-Substituted Benzoic Acid Precursors

An alternative direct halogenation strategy is the chlorination of 3-iodobenzoic acid. In this scenario, the directing effects of the iodo and carboxyl groups must be considered. Both substituents direct incoming electrophiles to the meta position. Therefore, chlorination would be expected to yield this compound. However, controlling the reaction to prevent the formation of other isomers or polychlorinated products can be challenging. Reagents such as N-chlorosuccinimide (NCS), potentially activated by an acid catalyst, can be used for this transformation.

Multi-Step Synthesis from Substituted Aniline or Benzoic Acid Derivatives

Multi-step syntheses offer greater control and versatility, often starting from more readily available or complex precursors like substituted anilines. These routes typically involve the construction of the target molecule through a sequence of reliable and well-established chemical transformations.

Preparation from 2-Amino-3-chlorobenzoic acid

A documented multi-step synthesis starts from o-chlorobenzoic acid. patsnap.com This precursor is first nitrated to yield 2-chloro-5-nitrobenzoic acid. patsnap.comgoogle.com The nitro group is subsequently reduced to an amino group to form 2-amino-5-chlorobenzoic acid. google.com The final step involves a diazotization-iodination sequence on this amino-substituted intermediate to yield the target compound. While this specific route produces a different isomer, a similar pathway starting from 3-chloro-5-aminobenzoic acid would be a viable strategy for synthesizing this compound.

Approaches via Diazotization and Halogenation Reactions

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for converting aromatic primary amines into a wide variety of functional groups, including halogens. acs.org This reaction proceeds via the formation of a diazonium salt from the aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). google.comchemicalbook.com The diazonium salt is then treated with a solution of an iodide salt, typically potassium iodide, to introduce the iodine atom onto the aromatic ring. google.comchemicalbook.com

For the synthesis of this compound, a suitable precursor would be 3-amino-5-chlorobenzoic acid. The process would involve:

Diazotization : The amino group of 3-amino-5-chlorobenzoic acid is converted into a diazonium salt by treating it with sodium nitrite in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (typically 0-10°C). google.comchemicalbook.com

Iodination : The resulting diazonium salt solution is then added to a solution of potassium iodide. The diazonium group is replaced by an iodine atom, yielding this compound. google.comchemicalbook.com

This method is highly effective and widely used for the regioselective introduction of iodine onto an aromatic ring. A similar process is used to synthesize the 2-chloro-5-iodobenzoic acid isomer from 5-amino-2-chlorobenzoic acid, which has been reported with a yield of 93.7% and a purity of 99.6% after purification. google.comchemicalbook.com

Table 2: Diazotization-Iodination Reaction Sequence

| Step | Starting Material | Reagents | Temperature | Intermediate/Product |

| 1. Diazotization | 3-Amino-5-chlorobenzoic acid | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄) | 0-10°C | 3-Carboxy-5-chlorobenzenediazonium salt |

| 2. Iodination | 3-Carboxy-5-chlorobenzenediazonium salt | Potassium iodide (KI) | Room Temperature | This compound |

Protecting Group Strategies in Synthesis

In multi-step organic synthesis, a protecting group is a substituent temporarily introduced to a specific functional group to prevent it from reacting in subsequent steps. The use of such groups is a cornerstone of synthetic strategy, particularly when creating complex molecules with multiple reactive sites. For a molecule like this compound, protecting group strategies are most relevant when the synthesis involves precursors with functional groups that are incompatible with the conditions required for halogenation or other transformations.

The primary functional group of concern in the target molecule is the carboxylic acid. While relatively stable, it can interfere with certain reactions, particularly those involving strong bases, organometallics, or highly reactive intermediates. A common strategy is to convert the carboxylic acid into an ester, which is generally less reactive and can be easily hydrolyzed back to the acid in a final step.

A plausible synthetic scenario where protection is crucial is the introduction of the iodo group via a Sandmeyer-type reaction, starting from a precursor like 3-amino-5-chlorobenzoic acid. In this process, the amino group is converted to a highly reactive diazonium salt. To prevent this intermediate from undesirably reacting with the carboxylic acid moiety, the acid is first protected as an ester, for instance, a methyl or ethyl ester. After the successful substitution of the diazonium group with iodine, the ester is saponified under basic or acidic conditions to yield the final product.

The selection of a protecting group is critical and depends on its stability to the reaction conditions it must endure and the mildness of the conditions required for its removal. One of the twelve principles of green chemistry advocates for minimizing or avoiding the use of derivatives like protecting groups, as these additional steps reduce atom economy and generate waste.

Below is a table of common protecting groups for carboxylic acids relevant to this type of synthesis.

| Protecting Group | Structure | Protection Reagent/Conditions | Deprotection Conditions |

| Methyl Ester | -COOCH₃ | CH₃OH, H⁺ catalyst | NaOH, H₂O/MeOH; or LiOH |

| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, H⁺ catalyst | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, H⁺ catalyst | Trifluoroacetic acid (TFA) |

| Silyl Ester | -COOSiR₃ | R₃SiCl, Base | H₂O, mild acid, or fluoride ion (e.g., TBAF) |

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, selectivity, and functional group tolerance compared to classical methods. For a molecule such as this compound, these techniques could provide alternative pathways for its construction, particularly through the precise formation of carbon-halogen bonds.

Transition-Metal Catalyzed Cross-Coupling Reactions for C-X Bond Formation (X=Cl, I)

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct electrophilic halogenation is a standard method for producing aryl halides, cross-coupling reactions offer a powerful alternative for introducing halogens with high precision, especially on highly functionalized aromatic rings.

For the synthesis of this compound, one could hypothetically employ a palladium- or copper-catalyzed cross-coupling reaction. For example, a synthetic route could begin with a precursor such as 3,5-dibromobenzoic acid or 3-chloro-5-bromobenzoic acid. The differential reactivity of the C-Br bonds could potentially allow for selective coupling reactions. A more controlled approach would involve converting one of the positions into a different functional group suitable for coupling, such as a boronic acid or ester.

A potential strategy could involve:

Suzuki-Miyaura Coupling: Starting with 3-chlorobenzoic acid, a boryl group could be installed at the 5-position via iridium-catalyzed C-H borylation. The resulting 3-chloro-5-(dihydroxyboryl)benzoic acid could then undergo a Suzuki-Miyaura coupling reaction with an electrophilic iodine source like N-iodosuccinimide (NIS) in the presence of a palladium catalyst.

Heck Reaction: While typically used for C-C bond formation, variations of the Heck reaction can be used to functionalize aromatic rings.

Buchwald-Hartwig Amination Precursor Route: In a multi-step route starting from a different precursor, cross-coupling could be used to build the initial scaffold before the halogens are introduced.

These methods offer the advantage of mild reaction conditions and high functional group tolerance, which is beneficial when dealing with sensitive substrates.

The table below summarizes some key transition-metal catalyzed reactions that could be adapted for such syntheses.

| Reaction Name | Catalyst | Substrates | Bond Formed |

| Suzuki-Miyaura | Palladium complex (e.g., Pd(PPh₃)₄) | Organoboron compound + Organic halide | C-C |

| Heck | Palladium complex (e.g., Pd(OAc)₂) | Alkene + Organic halide | C-C |

| Negishi | Palladium or Nickel complex | Organozinc compound + Organic halide | C-C |

| Buchwald-Hartwig | Palladium complex | Amine + Organic halide | C-N |

Stereoselective Synthesis and Chiral Resolution (if applicable)

Stereoselective synthesis and chiral resolution are techniques applied to the synthesis and separation of chiral molecules, which are molecules that are non-superimposable on their mirror images. This property arises from the presence of one or more stereocenters, typically a carbon atom bonded to four different substituents.

The molecule this compound, with the chemical formula C₇H₄ClIO₂, is an achiral molecule. Its structure consists of a planar benzene (B151609) ring substituted with a carboxyl group, a chlorine atom, and an iodine atom. There are no stereocenters in the molecule. Consequently, it does not exist as a pair of enantiomers.

Therefore, the concepts of stereoselective synthesis and chiral resolution are not applicable to the preparation of this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound involves evaluating traditional synthetic routes and identifying opportunities for improvement in terms of safety, efficiency, and environmental impact.

Traditional methods for synthesizing halogenated aromatics often involve harsh conditions and hazardous reagents. For example, electrophilic aromatic substitution reactions may require strong acids and generate significant waste. Diazotization reactions, a common method for introducing iodine, often use stoichiometric amounts of reagents and are performed at low temperatures, which is energy-intensive.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize byproducts. Catalytic methods are preferable to stoichiometric ones.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. Rearrangement and addition reactions are typically high in atom economy, while substitution and elimination reactions are less so.

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity. This includes avoiding toxic solvents like chlorinated hydrocarbons and hazardous reagents like concentrated sulfuric acid where possible.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy requirements. Avoiding cryogenic conditions is a key goal.

Use of Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents that are consumed in the reaction.

The table below contrasts conventional synthetic approaches with potential green chemistry alternatives for key transformations in the synthesis of halogenated benzoic acids.

| Synthetic Step | Conventional Method Hazard | Green Chemistry Alternative |

| Halogenation | Use of elemental halogens (Br₂, Cl₂) and strong Lewis acid catalysts; chlorinated solvents. | Use of N-halosuccinimides (NCS, NIS) as safer halogen sources; solvent-free conditions or use of greener solvents like water or ethanol. |

| Diazotization/Iodination | Use of sodium nitrite with strong acids (H₂SO₄); requires cryogenic temperatures; generates nitrogen gas and salt waste. | Development of catalytic methods; exploring milder conditions and alternative iodine sources to improve energy efficiency and reduce waste. |

| Solvent Use | Frequent use of volatile and toxic organic solvents (e.g., DCM, Toluene). | Use of safer solvents such as water, ethanol, or supercritical CO₂; exploring solvent-free reaction conditions (mechanochemistry). |

| Protecting Groups | Adds steps for protection and deprotection, generating more waste and lowering overall yield. | Designing synthetic routes that avoid the need for protecting groups through the use of chemo-selective reagents or enzymes. |

By embracing these principles, future synthetic routes to this compound can be developed to be more sustainable, safer, and more efficient.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 5 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-chloro-5-iodobenzoic acid is a primary site for a variety of chemical transformations, including esterification, amidation, and reduction.

Esterification Reactions and Derivatives (e.g., methyl esters)

The conversion of this compound to its corresponding esters is a fundamental transformation. The methyl ester, methyl 3-chloro-5-iodobenzoate, is a commonly synthesized derivative. This esterification is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess.

| Reactant | Reagent | Product | Conditions | Yield |

| This compound | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methyl 3-chloro-5-iodobenzoate | Reflux | High |

Other esterification methods can also be employed, such as reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with an alcohol. These methods can be advantageous when dealing with acid-sensitive substrates.

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound can be converted to an amide via reaction with an amine. This transformation typically requires the activation of the carboxylic acid. Common methods include the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield 3-chloro-5-iodobenzoyl chloride, which can then be reacted with a primary or secondary amine to form the corresponding amide.

In the context of peptide synthesis, this compound can be coupled with amino acids or peptide fragments using standard peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or phosphonium- and uronium-based reagents like PyBOP and HBTU, facilitate the formation of the amide bond under mild conditions, minimizing racemization of chiral centers in the amino acids. organic-chemistry.orgkochi-tech.ac.jppeptide.commerckmillipore.com The general process involves the in-situ formation of an activated ester or a similar reactive intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of the other reactant.

| Reactant 1 | Reactant 2 | Coupling Reagent | Product |

| This compound | Amine (R-NH₂) | Activating Agent (e.g., SOCl₂) or Coupling Reagent (e.g., DCC) | N-substituted-3-chloro-5-iodobenzamide |

| This compound | Amino Acid/Peptide | Peptide Coupling Reagent (e.g., HBTU, PyBOP) | 3-Chloro-5-iodobenzoyl-peptide |

Reduction to Aldehydes and Alcohols

The carboxylic acid group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to the corresponding aldehyde, 3-chloro-5-iodobenzaldehyde, is a more delicate transformation as aldehydes are themselves susceptible to further reduction. This can be achieved by first converting the carboxylic acid to a derivative like an acid chloride, which can then be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). masterorganicchemistry.com

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the carboxylic acid all the way to the primary alcohol, (3-chloro-5-iodophenyl)methanol. byjus.comorganic-chemistry.orgyoutube.com The reaction with LiAlH₄ is vigorous and needs to be carried out in an anhydrous ethereal solvent. An aqueous workup is then required to neutralize the reaction and isolate the alcohol product. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to alcohols and is generally considered milder than LiAlH₄.

| Starting Material | Reagent | Product |

| 3-Chloro-5-iodobenzoyl chloride | LiAlH(Ot-Bu)₃ | 3-Chloro-5-iodobenzaldehyde |

| This compound | LiAlH₄ or BH₃·THF | (3-Chloro-5-iodophenyl)methanol |

Reactivity of the Halogen Substituents (Chlorine and Iodine)

The presence of two different halogen atoms on the aromatic ring of this compound introduces the possibility of selective reactions at these positions. The reactivity of aryl halides is highly dependent on the nature of the halogen, with the C-I bond being significantly weaker and more reactive than the C-Cl bond in many reactions, particularly in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a halide or other leaving group on an aromatic ring. youtube.comwikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).

In the case of this compound, the carboxylic acid group is a meta-directing deactivator, and there are no strong ortho/para electron-withdrawing groups to activate the ring towards nucleophilic attack. Therefore, nucleophilic aromatic substitution on this compound is generally expected to be difficult under standard conditions. For such a reaction to occur, very harsh conditions or the use of a very strong nucleophile might be necessary, potentially proceeding through a benzyne mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds in this compound and its derivatives allows for selective functionalization. The order of reactivity for oxidative addition to palladium(0) is typically C-I > C-Br > C-OTf > C-Cl, meaning that the iodine atom can be selectively replaced while leaving the chlorine atom intact. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. It is possible to selectively perform a Suzuki-Miyaura coupling at the C-I bond of a derivative of this compound, such as its methyl ester, with an arylboronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a biphenyl derivative with the chlorine atom still present for potential further transformations. kochi-tech.ac.jptcichemicals.comresearchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for the selective Sonogashira coupling of an alkyne at the 5-position of the this compound scaffold. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This provides a route to synthesize 3-chloro-5-(alkynyl)benzoic acid derivatives.

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene. masterorganicchemistry.comwikipedia.orgnih.govorganic-chemistry.orgyoutube.com Again, the chemoselectivity of this reaction would favor the oxidative addition of the palladium catalyst to the C-I bond over the C-Cl bond, allowing for the selective introduction of a vinyl group at the 5-position.

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Chloro-5-arylbenzoic acid derivative |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) | 3-Chloro-5-(alkynyl)benzoic acid derivative |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-Chloro-5-(alkenyl)benzoic acid derivative |

Synergistic Electronic Effects of Chlorine and Iodine on Reactivity

The chlorine and iodine substituents on the benzoic acid ring exert significant electronic effects that influence its reactivity. Both halogens are more electronegative than carbon and thus exhibit a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack and increases the acidity of the carboxylic acid group.

While both halogens also possess electron-donating resonance effects (+M) due to their lone pairs of electrons, the inductive effect is dominant for halogens. openstax.org The key difference between chlorine and iodine lies in their polarizability and the strength of their bonds to carbon. The C-I bond is longer and weaker than the C-Cl bond, and iodine is more polarizable. This combination of factors makes the C-I bond significantly more reactive in the oxidative addition step of palladium-catalyzed cross-coupling reactions, leading to the observed chemoselectivity. The presence of the electron-withdrawing carboxyl group further enhances the reactivity of the aryl halides in these coupling reactions.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing effects of the two halogen atoms and the carboxylic acid group. However, the ring can still undergo substitution under specific conditions, and its reactivity can be harnessed through strategies like directed ortho metalation.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. For this compound, there are competing directing effects:

Carboxylic Acid: The carboxyl group is a meta-director and is also deactivating.

The positions on the ring are C2, C4, and C6.

C2: Ortho to the carboxyl group and ortho to the chlorine.

C4: Ortho to the iodine and para to the chlorine.

C6: Ortho to the carboxyl group and ortho to the iodine.

The directing effects of the substituents can be summarized as follows:

The carboxyl group directs incoming electrophiles to the C5 position, which is already substituted with iodine.

The chlorine atom directs to the C2 (ortho), C6 (ortho), and C4 (para) positions.

The iodine atom directs to the C2 (ortho), C6 (ortho), and C4 (para) positions.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. acs.orgnih.gov It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles.

The carboxylate group, formed by the initial deprotonation of the carboxylic acid by the organolithium base, is a potent directing group. organic-chemistry.orgunblog.frresearchgate.net For this compound, the carboxylate group will direct the second deprotonation to one of its ortho positions, C2 or C6. Given the presence of the halogen atoms at C3 and C5, the deprotonation is expected to occur at the C2 position, which is ortho to the carboxylate and adjacent to the chlorine. This is based on studies of 3-chlorobenzoic acid, where lithiation occurs selectively at the C2 position. The resulting dianion can then be trapped with an electrophile to introduce a substituent at the C2 position with high regioselectivity.

Table 4: Predicted Outcome of Directed Ortho Metalation of this compound

| Substrate | Reagent | Electrophile (E⁺) | Predicted Intermediate | Predicted Final Product |

|---|

This table illustrates the predicted regioselectivity of the directed ortho metalation of this compound, based on the known directing ability of the carboxylate group.

Reaction Mechanism Elucidation

The presence of two different halogen atoms (chloro and iodo) on the benzoic acid ring, along with the carboxylic acid group, imparts a unique reactivity to this compound. Mechanistic studies, therefore, are essential to predict which of these functional groups will participate in a given reaction and under what conditions.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the factors that influence the speed of a chemical reaction. For this compound, such studies would typically involve measuring the rate of its consumption or the rate of product formation in reactions such as the Suzuki-Miyaura or Sonogashira cross-coupling reactions. These palladium-catalyzed reactions are known to be sensitive to the nature of the halide.

It is a well-established principle in organic chemistry that the reactivity of aryl halides in these cross-coupling reactions follows the order I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

To illustrate the disparity in reactivity, kinetic data from Sonogashira reactions of various aryl halides show a significant difference in activation enthalpies (ΔH‡) and entropies (ΔS‡). Although not specific to this compound, these values underscore the general trend in reactivity.

| Aryl Halide Type | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

|---|---|---|

| Aryl Iodide | 48 - 62 | -71 to -39 |

| Aryl Bromide | 54 - 82 | -55 to 11 |

| Aryl Chloride | 95 - 144 | -6 to 100 |

This table presents generalized activation parameters for the Sonogashira reaction of different aryl halides, illustrating the higher energy barrier for the reaction of aryl chlorides compared to aryl iodides.

Based on these established principles, in a reaction involving this compound under conditions that favor cross-coupling, the reaction would be expected to occur selectively at the iodine-bearing carbon. The determination of the specific reaction rate constant (k) for this process would require dedicated experimental work, typically by monitoring the concentration of the reactant or product over time.

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are invaluable tools for monitoring the progress of chemical reactions in real-time, providing information on the consumption of reactants, the formation of intermediates, and the appearance of products. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy can be employed for this purpose.

In-situ FTIR Spectroscopy: This technique is particularly useful for monitoring changes in functional groups. For a reaction involving this compound, one could monitor the disappearance of the C-I vibrational band and the appearance of new bands corresponding to the newly formed carbon-carbon bond. The carbonyl stretch of the benzoic acid group could also be monitored for any changes that might indicate its involvement in the reaction or changes in its electronic environment. Studies on similar reactions, such as the Heck-Matsuda reaction, have successfully utilized in-situ FTIR to track the formation of diazonium salt intermediates and the subsequent product formation. mdpi.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to follow the progress of a reaction involving this compound. The aromatic region of the ¹H NMR spectrum would show characteristic changes as the substitution pattern on the benzene ring changes. For example, in a Suzuki coupling reaction, the appearance of new signals corresponding to the protons of the coupled aryl group would be observed. Similarly, the ¹³C NMR spectrum would show the disappearance of the signal for the carbon attached to iodine and the appearance of a new quaternary carbon signal in the product.

UV-Visible Spectroscopy: While less structurally informative than NMR or FTIR, UV-Vis spectroscopy can be a powerful tool for kinetic analysis if the reactants, intermediates, or products have distinct chromophores. The extended conjugation resulting from a cross-coupling reaction often leads to a bathochromic (red) shift in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength, the reaction rate can be determined.

The following table outlines the potential application of these spectroscopic techniques for monitoring a hypothetical Sonogashira coupling reaction of this compound with phenylacetylene.

| Spectroscopic Technique | Observable Changes | Information Gained |

|---|---|---|

| In-situ FTIR | - Decrease in C-I vibrational intensity.

| - Rate of C-I bond cleavage.

|

| ¹H NMR | - Disappearance of reactant aromatic proton signals.

| - Quantitative measurement of reactant consumption and product formation over time. |

| ¹³C NMR | - Disappearance of the signal for the carbon bonded to iodine.

| - Confirmation of product structure and reaction regioselectivity. |

| UV-Vis | - Shift in λmax to longer wavelengths due to extended conjugation. | - Convenient method for determining reaction kinetics by monitoring absorbance changes. |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For 3-Chloro-5-iodobenzoic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, are used for unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, signals corresponding to the carboxyl proton and the three aromatic protons on the benzene (B151609) ring are expected. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electronic environment of each proton.

Carboxyl Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms. It typically appears as a broad singlet at a very downfield chemical shift, often in the range of 10.0-13.2 ppm.

Aromatic Protons (Ar-H): Protons attached to an aromatic ring generally resonate between 6.0 and 8.5 ppm. The specific shifts of the three protons in this compound (at positions 2, 4, and 6) are influenced by the electronic effects of the chloro, iodo, and carboxyl substituents. The electron-withdrawing nature of these groups deshields the aromatic protons, shifting their signals downfield.

The expected signals for the aromatic protons would be:

H-2: A doublet, coupled to H-6.

H-4: A triplet (or more accurately, a doublet of doublets), coupled to H-2 and H-6.

H-6: A doublet, coupled to H-2.

The predicted ¹H NMR chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 10.0 | Broad Singlet |

| Ar-H (H-2, H-4, H-6) | 7.5 - 8.5 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. For this compound, seven unique carbon signals are expected: one for the carboxyl carbon and six for the aromatic carbons.

Carboxyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the downfield region of the spectrum, typically between 170 and 185 ppm.

Aromatic Carbons (C1-C6): Aromatic carbons generally resonate in the 125-150 ppm range. The chemical shifts are influenced by the attached substituents.

C-1 (ipso-carbon): The carbon bearing the carboxyl group.

C-3 (ipso-carbon): The carbon attached to the chlorine atom. Its chemical shift is influenced by the halogen's electronegativity.

C-5 (ipso-carbon): The carbon attached to the iodine atom.

C-2, C-4, C-6: Carbons bearing hydrogen atoms. Their shifts are affected by the neighboring substituents.

Quaternary carbons (those not attached to hydrogen, i.e., C-1, C-3, C-5) typically show signals of lower intensity compared to protonated carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| C-1 | ~135 |

| C-2 | ~130 |

| C-3 | ~134 |

| C-4 | ~138 |

| C-5 | ~95 |

| C-6 | ~129 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often necessary for definitive structural confirmation, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. In the case of this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (H-2, H-4, and H-6), confirming their connectivity on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached (¹J-coupling). An HMQC spectrum would show a cross-peak between the ¹H signal for H-2 and the ¹³C signal for C-2, and similarly for H-4/C-4 and H-6/C-6, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-coupling). This is crucial for assigning quaternary carbons and piecing together the molecular structure. For instance, correlations would be expected from H-2 to the carboxyl carbon and to C-4 and C-6. The carboxyl proton, if visible, might show a correlation to C-1 and C-2/C-6. These long-range correlations provide definitive proof of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to several decimal places, providing the 'exact mass' of a molecule rather than a nominal (integer) mass. This high precision allows for the determination of a unique molecular formula.

The molecular formula for this compound is C₇H₄ClIO₂. Using the masses of the most abundant isotopes (¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu, ³⁵Cl = 34.96885 amu, and ¹²⁷I = 126.90447 amu), the theoretical exact mass of the molecular ion [M]⁺ can be calculated.

Calculated Exact Mass:

Formula: C₇H₄³⁵Cl¹²⁷IO₂

Theoretical Exact Mass: 281.8995

An experimentally determined HRMS value that matches this theoretical mass to within a few parts per million (ppm) confirms the elemental composition of the compound.

In a mass spectrometer, the molecular ion ([M]⁺) is energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. The fragmentation of this compound can be predicted based on the known behavior of benzoic acid and other aromatic compounds.

The mass spectrum would show a molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M/M+2 pattern would be observed for the molecular ion and any chlorine-containing fragments.

Key expected fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This results in the formation of a stable acylium ion.

[C₇H₄ClIO₂]⁺ → [C₇H₃ClIO]⁺ + •OH

Loss of a carboxyl group (-COOH): This leads to the formation of the 3-chloro-5-iodophenyl cation.

[C₇H₄ClIO₂]⁺ → [C₆H₃ClI]⁺ + •COOH

Loss of CO from the acylium ion: The acylium ion formed in pathway 1 can further lose a molecule of carbon monoxide.

[C₇H₃ClIO]⁺ → [C₆H₃ClI]⁺ + CO

The table below lists the predicted major fragments and their corresponding mass-to-charge ratios.

| m/z (for ³⁵Cl isotope) | Predicted Ionic Fragment | Corresponding Loss |

| 282 | [C₇H₄ClIO₂]⁺ | Molecular Ion [M]⁺ |

| 265 | [C₇H₃ClIO]⁺ | •OH |

| 237 | [C₆H₃ClI]⁺ | •COOH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Description |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp |

| Carbonyl C=O | Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

| Carboxylic Acid O-H | Bend (Out-of-plane) | 900 - 960 | Medium, Broad |

| C-Cl | Stretch | 680 - 840 | Medium to Strong |

| C-I | Stretch | 500 - 600 | Medium |

These predicted values are derived from established spectral data for benzoic acid and related halogenated compounds. The precise peak positions can be influenced by the electronic effects of the chloro and iodo substituents and the specific intermolecular interactions present in the analyzed sample.

X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For this compound, while a specific crystal structure determination is not found in widely available literature, its solid-state architecture can be confidently predicted based on extensive studies of benzoic acid and its derivatives. The most dominant structural feature of crystalline carboxylic acids is the formation of a robust, centrosymmetric dimer through a pair of O-H···O hydrogen bonds between two molecules.

The key intermolecular interactions anticipated in the crystal structure of this compound are outlined below.

| Interaction Type | Donor/Acceptor Atoms | Significance in Crystal Packing |

| Hydrogen Bond | O-H ··· O=C | Primary interaction forming robust molecular dimers. |

| Halogen Bond | C-I ··· O=C | Secondary directional interaction; links dimers together. |

| Halogen Bond | C-I ··· Cl-C | Potential interaction influencing the orientation of adjacent molecules. |

| π-π Stacking | Aromatic Rings | Contributes to the stabilization of the crystal lattice through stacking of the planar benzene rings. |

The interplay between these strong hydrogen bonds and weaker, yet highly directional, halogen bonds provides a powerful strategy for controlling the supramolecular assembly in the solid state.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

While this compound itself is an achiral molecule, chiral derivatives can be synthesized, for example, by introducing a stereocenter into a substituent. The absolute configuration (the specific three-dimensional arrangement of atoms) of such chiral molecules cannot be determined by conventional spectroscopy but requires specialized chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Both techniques are based on the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, plotted as the difference in absorption (ΔA), can be positive or negative and provides a unique fingerprint of the molecule's stereochemistry.

Vibrational Circular Dichroism (VCD) is the vibrational (infrared) analogue of ECD. It measures the differential absorption of circularly polarized light in the mid-IR region. A VCD spectrum contains numerous bands corresponding to the vibrational modes of the molecule, making it incredibly rich in structural information. jascoinc.comnih.gov The primary application of VCD is the unambiguous determination of the absolute configuration of chiral molecules in solution. americanlaboratory.com This is achieved by comparing the experimentally measured VCD spectrum to a spectrum predicted for a specific enantiomer using quantum chemical calculations (e.g., Density Functional Theory). A match between the experimental and calculated spectra confirms the absolute configuration of the sample. americanlaboratory.com

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Visible range. The absorptions in this region correspond to electronic transitions, typically associated with chromophores within the molecule. researchgate.netsmoldyn.org The substituted benzene ring in a derivative of this compound would serve as a key chromophore. The ECD spectrum provides information about the chiral environment of these chromophores and is also widely used to assign the absolute configuration of chiral molecules.

A comparison of these two powerful chiroptical techniques is presented below.

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared (4000 - 800 cm⁻¹) | UV-Visible (190 - 800 nm) |

| Transitions Probed | Molecular Vibrations | Electronic Transitions |

| Information Content | High; many bands provide detailed structural data across the entire molecule. | Moderate; depends on the number and type of chromophores. |

| Primary Application | Determination of absolute configuration and solution-state conformation of chiral molecules. | Determination of absolute configuration, especially for molecules with strong chromophores. |

| Key Advantage | Applicable to nearly any chiral organic molecule, as all have vibrational modes. | High sensitivity for compounds with strong UV-Vis absorption. |

For any newly synthesized chiral derivative of this compound, a combined approach using both VCD and ECD would provide the most comprehensive and reliable characterization of its stereochemical properties.

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, balancing computational cost with high accuracy. For 3-chloro-5-iodobenzoic acid, DFT is employed to determine its fundamental electronic and structural characteristics.

The first step in a DFT study is geometry optimization, where the molecule's lowest energy conformation is determined. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the substituted benzene (B151609) ring and the carboxylic acid group.

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzoic Acids (Illustrative) This table presents typical bond lengths and angles expected for this compound based on DFT calculations of similar molecules. Actual values would require specific computation.

| Parameter | Bond | Expected Value |

| Bond Length (Å) | C-Cl | ~1.74 Å |

| C-I | ~2.10 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (exocyclic) | ~1.49 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| Bond Angle (°) | C-C-Cl | ~120° |

| C-C-I | ~120° | |

| O=C-O | ~123° | |

| Dihedral Angle (°) | C-C-C=O | ~0° or ~180° (planar) |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. chalcogen.ro The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the chloro, iodo, and carboxyl groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides a hypothetical comparison of FMO energies based on general principles of substituent effects. Specific values require DFT calculation.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzoic Acid | -6.8 | -1.5 | 5.3 |

| 3-Chlorobenzoic Acid | -7.0 | -1.8 | 5.2 |

| This compound (Expected) | -7.2 | -2.1 | 5.1 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction behavior. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. nih.gov

For this compound, the MEP surface would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a strongly positive potential (blue), highlighting its acidic nature. The aromatic ring would show a more complex potential distribution due to the competing electronic effects of the halogen substituents.

Quantum Chemical Descriptors and Structure-Activity Relationships (QSAR/QSPR)

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties. nih.gov

For this compound, key descriptors can be calculated from the results of DFT analysis, particularly from the HOMO and LUMO energies. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These descriptors can be used in QSAR models to predict the potential toxicity or other biological activities of this compound by comparing its values to those of known compounds. nih.gov

Table 3: Calculated Quantum Chemical Descriptors (Illustrative) Based on the hypothetical FMO energies from Table 2.

| Descriptor | Formula | Expected Value for this compound |

| Ionization Potential (I) | -EHOMO | 7.2 eV |

| Electron Affinity (A) | -ELUMO | 2.1 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.65 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 4.24 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and intermolecular interactions in different environments (e.g., in a solvent like water).

An MD simulation of this compound could reveal the rotational freedom of the carboxylic acid group relative to the aromatic ring. More importantly, simulating multiple molecules would allow for the study of intermolecular interactions, such as the formation of hydrogen-bonded dimers, a common structural motif for carboxylic acids. These simulations can predict how the molecule interacts with itself and with solvent molecules, which is crucial for understanding its solubility and crystal packing behavior.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are commonly used to simulate vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration.

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of characteristic peaks, such as:

O-H stretching of the carboxylic acid.

C=O stretching.

C-O stretching.

Aromatic C-H and C-C stretching.

C-Cl and C-I stretching vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Visible absorption spectra. The calculated absorption maxima (λmax) correspond to the electronic excitations from occupied to unoccupied orbitals, often involving the HOMO-LUMO transition. These in silico spectra serve as a valuable guide for interpreting experimental results.

Reaction Pathway and Transition State Calculations

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the reaction pathway and transition state calculations for this compound. While computational methods are extensively used to investigate the mechanisms of organic reactions, including those of substituted benzoic acids, dedicated theoretical investigations into the reaction dynamics of this particular compound have not been published.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. Such studies typically involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. This process allows for the characterization of stationary points, including reactants, products, intermediates, and, crucially, transition states.

A hypothetical computational study on a reaction involving this compound, for instance, its synthesis via electrophilic iodination of 3-chlorobenzoic acid or its derivatization at the carboxylic acid group, would involve the following:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure for the reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: Confirming the nature of the optimized structures. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path downhill from the transition state to confirm that it connects the intended reactants and products.

The energy difference between the reactants and the transition state provides the activation energy (Ea), a key parameter in determining the reaction rate.

While general principles of transition state theory and computational methodologies are well-established, the specific quantitative data, such as activation energies and the precise geometries of transition states for reactions involving this compound, remain undetermined in the absence of dedicated research. Therefore, it is not possible to present detailed research findings or data tables on this topic at this time. Further theoretical investigations would be required to provide such insights.

Applications of 3 Chloro 5 Iodobenzoic Acid in Advanced Research Fields

Medicinal Chemistry and Pharmaceutical Research

3-Chloro-5-iodobenzoic acid serves as a versatile building block in the synthesis of a wide array of bioactive molecules and is a key intermediate in the development of new therapeutic agents. Its unique substitution pattern, featuring both a chloro and an iodo group on the benzoic acid ring, provides distinct reactive sites for medicinal chemists to elaborate upon, enabling the construction of complex molecular architectures.

Precursor in the Synthesis of Bioactive Molecules and Drug Candidates

A significant application of this compound is its role as a precursor in the synthesis of pharmaceuticals. A precursor is a compound that participates in a chemical reaction that produces another compound. For instance, 2-chloro-5-iodobenzoic acid, a related isomer, is a key starting material for the synthesis of SGLT-2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes. patsnap.com The synthesis of these drugs often involves multi-step reactions where the structural features of the initial chloro-iodobenzoic acid are crucial for the final product's activity. patsnap.comgoogle.compatsnap.comchemicalbook.com While the provided search results focus on the 2-chloro-5-iodo isomer, the principles of its use as a precursor can be extrapolated to the 3-chloro-5-iodo isomer due to their structural similarities and the reactivity of the halogen and carboxylic acid functional groups. The different substitution pattern of the this compound isomer offers the potential to create novel drug candidates with different pharmacological profiles.

Role as a Scaffold in Drug Discovery and Development

In drug discovery, a scaffold is a core chemical structure that can be systematically modified to create a library of related compounds. This compound and its isomers serve as valuable scaffolds due to their structural versatility. The chloro and iodo substituents can be selectively replaced or used in various coupling reactions, and the carboxylic acid group can be derivatized into a wide range of functional groups. This allows for the creation of diverse compound libraries for screening against various biological targets. This approach is particularly relevant in the search for new treatments for conditions like type 2 diabetes, where researchers are constantly exploring novel chemical entities. The ability to functionalize the benzene (B151609) ring further enhances the utility of this scaffold in generating molecules with optimized biological activity.

Investigations into its Potential as a GPBAR1 Agonist for Metabolic and Inflammatory Diseases (e.g., Type II Diabetes)

Recent research has highlighted the potential of G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, as a therapeutic target for metabolic and inflammatory diseases. nih.gov Agonists of GPBAR1 have been shown to reduce the production of proinflammatory cytokines and play a role in glucose homeostasis. nih.govnih.gov While direct evidence for this compound as a GPBAR1 agonist is not explicitly detailed in the provided search results, the exploration of small molecules that can modulate this receptor is an active area of research. For example, a related compound, 3-chloro-5-hydroxybenzoic acid, has been identified as a potent and selective agonist for the lactate receptor GPR81, which is also involved in metabolic regulation. medchemexpress.com This suggests that halogenated benzoic acid derivatives are a promising class of compounds for targeting G-protein-coupled receptors involved in metabolic diseases. The structural features of this compound make it a candidate for investigation as a potential GPBAR1 agonist, which could have implications for the treatment of type II diabetes and other inflammatory conditions. biorxiv.org

Materials Science and Advanced Functional Materials

The unique molecular structure of this compound also makes it a valuable component in the field of materials science, particularly in the construction of highly ordered, porous materials.

Precursor for Polymer Synthesis and Functional Coatings

This compound serves as a valuable monomer and precursor in the synthesis of advanced polymers and functional coatings. Its trifunctional nature, featuring a carboxylic acid group alongside two different halogen atoms (chlorine and iodine), allows for a high degree of control and selectivity in polymerization processes. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a key feature exploited in its application. The C-I bond is significantly more reactive and susceptible to cleavage under conditions used for cross-coupling reactions, such as Suzuki or Sonogashira couplings, compared to the more robust C-Cl bond .

This reactivity hierarchy enables its use in sequential, site-selective polymerization. For instance, the iodine substituent can be selectively reacted to form a polymer backbone via cross-coupling, leaving the chloro and carboxyl groups intact. These remaining functional groups can then be used for subsequent modifications, such as grafting side chains, cross-linking the polymer, or anchoring the polymer to a surface to create a functional coating. The carboxylic acid group can be converted to an acyl chloride, which is a highly reactive reagent for creating polyesters and polyamides nih.gov. This step-wise approach is crucial for designing complex polymer architectures with precisely tailored properties.

The incorporation of heavy atoms like iodine and chlorine into a polymer structure can also impart specific properties to the resulting material, such as increased refractive index, enhanced thermal stability, and flame retardancy, which are desirable for specialized functional coatings.

Exploration in Optoelectronics and Semiconducting Materials (analogous to related compounds)

While direct research on this compound in optoelectronics is emerging, its structural motifs are analogous to compounds widely used as building blocks for organic electronic materials. Halogenated aromatic compounds, such as the related 1-bromo-3-chloro-5-iodobenzene, are utilized in the synthesis of materials for organic electronics . The synthesis of new molecules and polymers with unique optoelectronic properties is a significant area of research that relies on the precise control of chemical structure to tune material characteristics gatech.edu.

The key to its potential lies in its utility as a building block for conjugated polymers, which are the active components in many organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The halogen atoms on the benzene ring influence the electronic properties of the molecule, such as the HOMO/LUMO energy levels, through their inductive and resonance effects. This allows for fine-tuning of the band gap and charge transport characteristics of the resulting polymers.

Furthermore, the selective reactivity of the C-I and C-Cl bonds allows for the strategic introduction of different aromatic units through cross-coupling reactions . This enables the synthesis of donor-acceptor copolymers, a critical design strategy for efficient semiconducting materials gatech.edu. By carefully selecting the co-monomers, researchers can design materials with optimized properties for specific applications, such as efficient light absorption in solar cells or balanced charge injection in OLEDs. The presence of the carboxylic acid group offers an additional route for modification, such as improving solubility or interfacing with other device layers.

Catalysis and Ligand Design

Ligand Component in Transition-Metal Catalysis

This compound is a promising scaffold for the design of specialized ligands for transition-metal catalysis. In coordination chemistry, ligands bind to a central metal ion to form a coordination complex, and the nature of the ligand dictates the properties and reactivity of the catalyst libretexts.org. The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which can coordinate to a metal center as a monodentate or bidentate ligand.

The true value of this compound, however, lies in its potential for elaboration into more complex, multifunctional ligands. The differentially reactive iodo and chloro substituents serve as synthetic handles for introducing other coordinating groups via well-established cross-coupling methodologies. For example, a phosphine or amine group could be introduced at the 5-position via a Buchwald-Hartwig amination or a related coupling reaction at the more reactive C-I bond. This would result in a bidentate P,O- or N,O-ligand, where the electronic properties can be systematically tuned by the remaining chloro substituent. Such precise control over the ligand's steric and electronic environment is critical for optimizing the performance of transition-metal catalysts in various reactions, including hydrogenation, hydroformylation, and cross-coupling.

Organocatalytic Applications

In the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, this compound presents several features of interest. The carboxylic acid functionality itself can act as a Brønsted acid catalyst, protonating substrates to activate them towards nucleophilic attack. The acidity (pKa) of the carboxylic acid is influenced by the electron-withdrawing effects of the halogen substituents, allowing for the tuning of its catalytic activity.

Moreover, the iodine and chlorine atoms can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor." This interaction can be exploited in catalyst design to bind and orient substrates within a catalytic pocket, leading to enhanced reactivity and selectivity. A catalyst derived from this compound could therefore operate through a dual-activation mechanism, utilizing both Brønsted acid catalysis via the carboxyl group and substrate activation/orientation via halogen bonding. While a developing area, the unique combination of functional groups on this molecule makes it an attractive candidate for the design of novel organocatalysts.

Agrochemical Research

Development of Novel Herbicides and Fungicides

Halogenated benzoic acid derivatives are a well-established and important class of compounds in agrochemical research. This compound serves as a valuable intermediate and structural template for the discovery of new herbicides and fungicides.